1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one
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Overview
Description
1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one is a chemical compound with the molecular formula C11H16N2OS and a molecular weight of 224.32 g/mol . This compound is characterized by the presence of an aminophenyl group attached to a thiolanone ring, making it a unique structure in the field of organic chemistry.
Preparation Methods
The synthesis of 1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one involves several steps. One common synthetic route includes the reaction of 3-aminobenzylamine with a thiolactone under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the imino-thiolanone structure. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the aminophenyl group, where halogens or other nucleophiles replace the amino group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiolanones.
Scientific Research Applications
1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one can be compared with other similar compounds such as:
1-{[(4-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one: Similar structure but with the amino group at the para position.
1-{[(2-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one: Similar structure but with the amino group at the ortho position.
1-{[(3-Methylphenyl)methyl]imino}-1lambda6-thiolan-1-one: Similar structure but with a methyl group instead of an amino group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-[[(1-oxothiolan-1-ylidene)amino]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-11-5-3-4-10(8-11)9-13-15(14)6-1-2-7-15/h3-5,8H,1-2,6-7,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUESDXAKVCAYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=NCC2=CC(=CC=C2)N)(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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